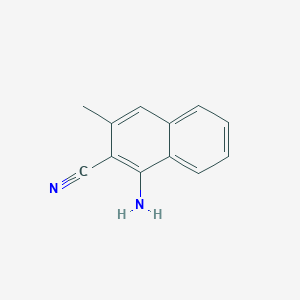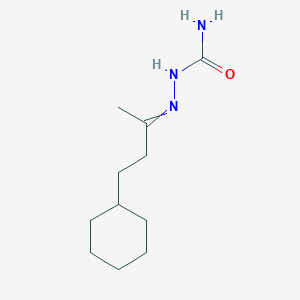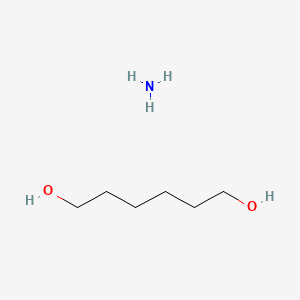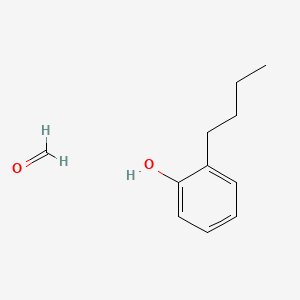
1-Amino-3-methylnaphthalene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 209015 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a valuable tool in research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 209015 typically involves multiple steps, starting from readily available precursors. The process often includes:
Initial Formation: The initial step involves the formation of a core structure through a series of condensation reactions.
Functionalization: Subsequent steps involve the introduction of functional groups to the core structure. This is achieved through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 209015 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for constant production and reduced reaction times.
Análisis De Reacciones Químicas
Types of Reactions
NSC 209015 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert NSC 209015 into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution: Compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
NSC 209015 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in cell culture studies to investigate its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which NSC 209015 exerts its effects involves interaction with specific molecular targets and pathways. This compound can:
Bind to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulate Enzyme Activity: NSC 209015 can inhibit or activate enzymes, altering metabolic pathways and cellular functions.
Affect Gene Expression: It may influence the expression of certain genes, leading to changes in protein synthesis and cell behavior.
Comparación Con Compuestos Similares
Similar Compounds
NSC 125973: Another compound with similar biological activity but different structural features.
NSC 181339-01: Known for its use in cancer research, sharing some functional similarities with NSC 209015.
Uniqueness
NSC 209015 stands out due to its specific binding affinity to certain receptors and its ability to modulate multiple pathways simultaneously. This makes it a versatile tool in research and potential therapeutic applications.
Propiedades
Número CAS |
50870-06-9 |
|---|---|
Fórmula molecular |
C12H10N2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-amino-3-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-8-6-9-4-2-3-5-10(9)12(14)11(8)7-13/h2-6H,14H2,1H3 |
Clave InChI |
CQMXPKAXCGKWJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=C1C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)




